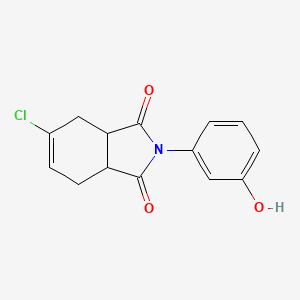
4-methoxy-N-(2,3,4-trifluorophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-(2,3,4-trifluorophenyl)benzamide, also known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. It is a synthetic compound that has been widely used in scientific research to study the role of glutamate transporters in various physiological and pathological conditions.
Mécanisme D'action
4-methoxy-N-(2,3,4-trifluorophenyl)benzamide inhibits glutamate transporters by binding to the substrate binding site of the transporter. This results in the accumulation of extracellular glutamate, which can lead to excitotoxicity and neuronal damage. 4-methoxy-N-(2,3,4-trifluorophenyl)benzamide has been shown to be a potent and selective inhibitor of glutamate transporters, with minimal off-target effects.
Biochemical and Physiological Effects:
4-methoxy-N-(2,3,4-trifluorophenyl)benzamide has been shown to have several biochemical and physiological effects. It can induce epileptiform activity in brain slices, indicating that it can disrupt normal neuronal activity. It can also increase the release of dopamine in the striatum, which may be related to its potential as a treatment for Parkinson's disease. Additionally, 4-methoxy-N-(2,3,4-trifluorophenyl)benzamide has been shown to have anxiolytic effects in animal models, suggesting that it may have potential as a treatment for anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-methoxy-N-(2,3,4-trifluorophenyl)benzamide is its potency and selectivity for glutamate transporters. This makes it a useful tool for studying the role of glutamate transporters in various physiological and pathological conditions. However, 4-methoxy-N-(2,3,4-trifluorophenyl)benzamide has some limitations as well. It can induce epileptiform activity in brain slices, which may limit its use in certain experimental setups. Additionally, 4-methoxy-N-(2,3,4-trifluorophenyl)benzamide has a short half-life, which may require frequent dosing in some experiments.
Orientations Futures
There are several future directions for research on 4-methoxy-N-(2,3,4-trifluorophenyl)benzamide. One potential area of research is the development of more potent and selective inhibitors of glutamate transporters. This could lead to the development of new treatments for neurological disorders that are associated with dysregulation of glutamate transporters. Another area of research is the study of the long-term effects of 4-methoxy-N-(2,3,4-trifluorophenyl)benzamide on neuronal function and behavior. This could help to elucidate the role of glutamate transporters in normal brain function and in the pathogenesis of neurological disorders. Finally, there is a need for more research on the safety and toxicity of 4-methoxy-N-(2,3,4-trifluorophenyl)benzamide, particularly in the context of potential clinical use.
Méthodes De Synthèse
The synthesis of 4-methoxy-N-(2,3,4-trifluorophenyl)benzamide involves the reaction of 4-methoxybenzoyl chloride with 2,3,4-trifluoroaniline in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain 4-methoxy-N-(2,3,4-trifluorophenyl)benzamide in high purity. The synthesis method has been optimized to yield high-quality 4-methoxy-N-(2,3,4-trifluorophenyl)benzamide with minimal impurities.
Applications De Recherche Scientifique
4-methoxy-N-(2,3,4-trifluorophenyl)benzamide has been extensively used in scientific research to study the role of glutamate transporters in various physiological and pathological conditions. Glutamate transporters are responsible for the clearance of extracellular glutamate, which is an important neurotransmitter in the central nervous system. Dysregulation of glutamate transporters has been implicated in several neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Propriétés
IUPAC Name |
4-methoxy-N-(2,3,4-trifluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2/c1-20-9-4-2-8(3-5-9)14(19)18-11-7-6-10(15)12(16)13(11)17/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTVSHOCQXEMKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C(=C(C=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(2,3,4-trifluorophenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-isopropylacetamide](/img/structure/B5215811.png)
![4-ethyl-2-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5215815.png)
![ethyl 4-{[N-(4-propoxybenzoyl)-beta-alanyl]amino}butanoate](/img/structure/B5215816.png)
![1-[4-(4-hydroxy-1-butyn-1-yl)benzyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5215819.png)
![methyl 4-(1-oxo-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate](/img/structure/B5215828.png)


![3-[(4-nitrobenzyl)thio]propanoic acid](/img/structure/B5215853.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide](/img/structure/B5215854.png)
![diethyl 5-({[(4-fluorophenyl)thio]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5215861.png)
![3-[(4-butoxyphenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5215865.png)
![N-(2,4-difluorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5215887.png)
![2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide](/img/structure/B5215897.png)